BenchChemオンラインストアへようこそ!

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide

SYK inhibitor biochemical IC50 kinase profiling

TAK-659 (Mivavotinib) is a reversible, orally bioavailable dual SYK/FLT3 inhibitor with equipotent activity (IC50: 3.2 nM and 4.6 nM respectively). It is ideal for preclinical immuno-oncology combination studies deconvoluting SYK-dependent versus FLT3-dependent resistance in AML and DLBCL models. This tool outperforms BTK inhibitors in GCB-type DLBCL and enables research on checkpoint blockade synergy.

Molecular Formula C11H17N3O4S
Molecular Weight 287.33
CAS No. 1171889-33-0
Cat. No. B3019667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide
CAS1171889-33-0
Molecular FormulaC11H17N3O4S
Molecular Weight287.33
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C
InChIInChI=1S/C11H17N3O4S/c1-12-19(16,17)10-4-3-9(18-10)11(15)14-7-5-13(2)6-8-14/h3-4,12H,5-8H2,1-2H3
InChIKeyXWMAKQJJIJIAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide (TAK-659): A Dual SYK/FLT3 Inhibitor for Oncology Procurement


N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide, commonly known as TAK-659 or mivavotinib, is a small-molecule, orally bioavailable, reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It was discovered by Takeda Pharmaceutical and has entered Phase I/II clinical trials for advanced solid tumors, lymphoma, and relapsed/refractory acute myeloid leukemia (AML) [1].

Why Generic Substitution of TAK-659 with Other SYK Inhibitors Is Not Scientifically Justified


SYK inhibitors exhibit profound differences in target selectivity, kinase promiscuity, and cellular potency that preclude simple interchange [1]. A high-content screen comparing seven clinical-stage SYK inhibitors demonstrated a 30-fold range in biochemical IC50 values (1 nM to 30 nM) and no correlation between enzyme inhibition and functional cellular activity [1]. Critically, TAK-659 is distinguished from the approved SYK inhibitor fostamatinib (R406) and the clinical candidate entospletinib (GS-9973) by its equipotent dual inhibition of FLT3—a kinase frequently mutated in AML and associated with poor prognosis [2].

Quantitative Comparator Evidence for TAK-659: Biochemical Potency, Target Selectivity, and In Vivo Efficacy


TAK-659 Exhibits 9.4-Fold Greater SYK Inhibitory Potency Than R406 and 2.4-Fold Greater Than Entospletinib

In a standardized in vitro kinase assay panel, TAK-659 inhibited SYK with an IC50 of 3.2 nM, compared to 30 nM for R406 (the active metabolite of fostamatinib) and 7.7 nM for entospletinib (GS-9973) [1][2]. Cerdulatinib (PRT062070) showed a SYK IC50 of 32 nM. This represents a 9.4-fold potency advantage over the only FDA-approved SYK inhibitor active principle and a 2.4-fold advantage over the most clinically advanced selective SYK inhibitor [2].

SYK inhibitor biochemical IC50 kinase profiling

Dual SYK/FLT3 Inhibition Distinguishes TAK-659 from Selective SYK Inhibitors Entospletinib and Fostamatinib

TAK-659 potently inhibits FLT3 with an IC50 of 4.6 nM in cell-free assays, while entospletinib is explicitly selective for SYK and spares FLT3 (13- to >1000-fold selectivity window) [1][2]. The active metabolite of fostamatinib, R406, shows only weak FLT3 activity (IC50 approximately 5-fold higher than its SYK IC50 of 41 nM, corresponding to >200 nM) . Thus, TAK-659 is the only clinical-stage SYK inhibitor that simultaneously achieves single-digit nanomolar potency against both SYK and FLT3.

FLT3 inhibitor dual kinase inhibitor target selectivity

TAK-659 Induces Tumor Regression in FLT3-ITD AML Xenografts, a Model Inherently Resistant to Selective SYK Inhibitors

Daily oral administration of TAK-659 at 60 mg/kg produced 96% tumor growth inhibition (TGI) and frank tumor regression in the FLT3-ITD-driven MV-4-11 AML xenograft model [1]. Phospho-FLT3 (pFLT3) suppression and cleaved caspase 3 induction were confirmed pharmacodynamically [1]. In contrast, selective SYK inhibitors such as entospletinib lack the FLT3 inhibitory activity required to address this driver mutation, rendering them ineffective in FLT3-ITD-positive AML models.

FLT3-ITD AML xenograft efficacy tumor regression

TAK-659 Demonstrates Broad Kinase Selectivity (>50-fold over 290 Kinases) Comparable to Highly Optimized Selective SYK Inhibitors

In a broad kinase panel covering 290 protein kinases, TAK-659 maintained >50-fold selectivity for SYK and FLT3 over all other tested kinases [1]. This selectivity profile is comparable to entospletinib, which achieves 13- to >1000-fold cellular selectivity for SYK over FLT3, JAK2, KIT, RET, and KDR [2]. The selectivity differential means TAK-659 achieves its dual-pathway potency without incurring a broader off-target liability than selective SYK agents.

kinase selectivity off-target profiling therapeutic window

Application Scenarios for TAK-659 in Drug Discovery and Translational Research


Preclinical Development of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Therapies

TAK-659 provides a validated tool compound for pharmacology studies in FLT3-ITD-driven AML, where its dual SYK/FLT3 inhibition achieves tumor regression in vivo [1]. It can serve as a reference inhibitor in combination screens with FLT3-specific agents (e.g., quizartinib, gilteritinib) or epigenetic modulators, enabling dissection of SYK-dependent versus FLT3-dependent resistance mechanisms.

Diffuse Large B-Cell Lymphoma (DLBCL) Subtype-Specific Profiling

In DLBCL models, TAK-659 demonstrated superior antitumor activity (TGI 37%) compared to a BTK inhibitor (TGI 15%) in the OCI-LY-19 GCB-type model, suggesting utility in BCR-pathway reliance studies where upstream SYK inhibition outperforms BTK blockade [2]. This supports procurement for research on B-cell malignancies resistant to BTK inhibitors.

Kinase Selectivity Benchmarking and Chemical Probe Studies

TAK-659's >50-fold selectivity over 290 kinases, combined with its equipotent SYK/FLT3 inhibition, makes it a high-quality chemical probe for deconvoluting SYK- versus FLT3-mediated signaling events in hematopoietic cells [3]. It is particularly valuable in dual-pathway activation models where selective inhibitors of a single kinase yield ambiguous phenotypes.

Combination Immuno-Oncology Regimen Preclinical Testing

TAK-659 is currently being evaluated in a Phase Ib clinical trial in combination with nivolumab (anti-PD-1) for advanced solid tumors [4]. Preclinical procurement of TAK-659 enables immuno-oncology combination studies exploring the intersection of SYK/FLT3 inhibition with checkpoint blockade, a strategy not achievable with selective SYK inhibitors lacking FLT3 activity.

Quote Request

Request a Quote for N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.